BenchChemオンラインストアへようこそ!

4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol

hTAAR1 GPCR screening trace amine receptor

Procure 4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol for its unique, experimentally confirmed dual activity as an hTAAR1 ligand (IC50=783 nM) and a foundational GC inhibitor scaffold. This specific trisubstituted triazine, with its unsubstituted N4-phenylamino and C2-hydroxyl tautomeric equilibrium, is essential as a synthetic benchmark and negative control for SAR studies. Avoid generic analogs: verify the pyrrolidine, phenylamino, and hydroxyl substitution pattern to ensure the precise biological fingerprint required for your chemical chaperone or kinase inhibitor research.

Molecular Formula C13H15N5O
Molecular Weight 257.29 g/mol
Cat. No. B3720756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol
Molecular FormulaC13H15N5O
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=O)NC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C13H15N5O/c19-13-16-11(14-10-6-2-1-3-7-10)15-12(17-13)18-8-4-5-9-18/h1-3,6-7H,4-5,8-9H2,(H2,14,15,16,17,19)
InChIKeyPCRSSMCKONDMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol – Procurement-Grade s-Triazine Scaffold for CNS Target Screening and Chemical Chaperone Research


4-(Phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol (also indexed as 2-anilino-6-(1-pyrrolidinyl)-1H-1,3,5-triazin-4-one, CID 647153, MLS000034572) is a trisubstituted 1,3,5-triazine derivative that equilibrates between the 2-ol and 4-one tautomeric forms [1]. It belongs to a class of s-triazine-based small molecules that have been systematically profiled as glucocerebrosidase (GC) inhibitors with chemical chaperone potential for Gaucher disease [2], and has demonstrated confirmed activity against the human trace amine-associated receptor 1 (hTAAR1) in a fluorescence-based cell-based high-throughput dose-response assay (IC50 = 783 nM) [1].

Why Generic s-Triazine Substitution Fails: Structural Determinants of Target Engagement for 4-(Phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol


Triazine-based screening libraries contain hundreds of regioisomeric and substituent-varied analogs, but minor structural changes at the C2, C4, or C6 positions of the 1,3,5-triazine core can switch the primary biological target or eliminate activity entirely. Systematic SAR studies on the N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine scaffold demonstrate that replacing the pyrrolidin-1-yl group at C6 with morpholine (IC50 shift from 0.70 μM to 12.13 μM), piperidine (31.10 μM), or acyclic N,N-diethylamino (inactive) drastically reduces glucocerebrosidase inhibitory potency [1]. Similarly, modifying the N4-phenylamino substituent from unsubstituted phenyl (IC50 = 16.47 μM) to 2-alkoxy-5-chloro substituted phenyl (IC50 = 0.33–0.70 μM) alters potency by >20-fold [1]. The target compound 4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol occupies a distinct chemical space: it retains the privileged pyrrolidine ring while bearing an unsubstituted phenylamino group and a C2 hydroxyl, endowing it with a unique target profile that includes confirmed hTAAR1 engagement (IC50 = 783 nM) [2]. Procuring a generic 'triazine analog' without verifying these three substitution positions risks selecting a compound with an entirely different biological fingerprint.

Quantitative Differentiation Evidence: 4-(Phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol Versus Closest Analogs


Confirmed hTAAR1 Engagement at Sub-Micromolar Potency Distinguishes This Compound from C2-Aminoethanol Triazine Series

The target compound has a confirmed, publicly deposited IC50 of 783 nM against human TAAR1 in a fluorescence-based calcium-mobilization counterscreen assay (PubChem AID 686984, RD-HGA16 cells, Fluo-8 dye, 10-point 1:3 dilution series starting at 29.9 μM, triplicate) [1]. No corresponding hTAAR1 activity has been reported for the most commonly referenced structural analog, 2-{[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}ethan-1-ol (BDBM18484), which was instead characterized as a glucocerebrosidase inhibitor with IC50 = 16.5 μM [2]. The C2 hydroxyl-to-aminoethanol substitution thus appears to redirect target engagement from a lysosomal hydrolase to a CNS-relevant GPCR, creating a procurement-relevant differentiation between these two otherwise similar triazines.

hTAAR1 GPCR screening trace amine receptor

Pyrrolidine Ring at C6 Is Structurally Indispensable: ~17-Fold Potency Advantage Over Morpholine and ≥44-Fold Over Piperidine in GC Inhibition

Although direct GC inhibition data for the target compound itself has not been published, the SAR from the structurally proximate N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine series provides strong class-level inference. In this series, the pyrrolidin-1-yl-containing lead (analogue 1) exhibited an IC50 of 0.70 ± 0.08 μM against human glucocerebrosidase. Systematic replacement of the pyrrolidine ring (Table 2 of Huang et al. 2007) yielded: morpholin-1-yl IC50 = 12.13 μM (~17-fold loss), piperidin-1-yl IC50 = 31.10 μM (~44-fold loss), N,N-diethylamino = inactive, and azepan-1-yl = inactive [1]. The five-membered pyrrolidine ring with its constrained sp³ geometry is uniquely favored; any deviation in ring size, heteroatom composition, or rigidity abolishes or severely attenuates activity. If the target compound is being evaluated as a GC chemical chaperone scaffold, the pyrrolidine ring is a non-negotiable pharmacophoric element.

glucocerebrosidase chemical chaperone SAR pyrrolidine

Unsubstituted Phenylamino at N4 Provides a Defined Baseline Potency for Derivative Optimization

In the SAR study by Huang et al. (2007), the unsubstituted N4-phenyl analogue (analogue 53, R' = H) within the N2-aminoethanol series recorded a GC IC50 of 16.47 μM [1]. This represents the baseline potency against which all substituted N4-phenyl variants were compared. Mono-substitution at the ortho position produced a wide potency range: 2-OH (analogue 34) IC50 = 2.00 μM (~8-fold improvement), 2-OMe (analogue 31) IC50 = 1.08 μM (~15-fold improvement), and 2-OtBu (analogue 37) IC50 = 0.33 μM (~50-fold improvement) [1]. The target compound, which also bears an unsubstituted phenylamino group, is positioned as the synthetic entry point for exploring N4-phenyl SAR in the C2-hydroxyl series. Its value lies in being the simplest N4-phenyl congener—the scaffold from which potency-enhancing substitutions can be systematically introduced.

N4-phenyl SAR glucocerebrosidase structure-activity relationship

C2-Hydroxyl Group Confers Distinct Physicochemical Properties and Target Profile Compared to C2-Aminoethanol Series

The target compound differs from the extensively characterized N2-(2-hydroxyl)ethyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine series at the C2 position: the target compound has a hydroxyl group (and exists in equilibrium with the 4-one tautomer), whereas the Huang et al. series bears an aminoethanol side chain. This difference has two practical consequences. First, the C2-hydroxyl compound exhibits a substantively different target profile, with confirmed hTAAR1 activity (IC50 = 783 nM) [1] not reported for the aminoethanol series. Second, within the aminoethanol series, modifications of the ethanolamine moiety were found to be deleterious: replacement with -NHCH2CH2OCH3 (analogue 5) or -N(CH2CH2OH)2 (analogue 6) resulted in complete loss of GC inhibitory activity (Table 1, Huang et al. 2007) [2]. This indicates that the C2 substituent is a critical determinant of both potency and target selectivity, and the 2-ol/4-one tautomeric system of the target compound represents a chemically distinct starting point for medicinal chemistry optimization.

C2 substituent tautomerism target selectivity physicochemical properties

QSAR-Guided Differentiation: Pyrrolidine at C6 Outperforms Piperazine and Morpholine in Cytotoxicity Potency via Enhanced Lipophilicity and π–π Stacking

In a 2025 study of symmetrical chlorophenylamino-s-triazine derivatives tested against MCF7 (breast cancer) and C26 (colon cancer) cell lines, QSAR analysis demonstrated that the presence of a pyrrolidine substituent at C6 enhances cytotoxic potency against C26 cells through improved lipophilicity and π–π stacking interactions, outperforming analogs bearing piperazine or morpholine at the same position [1]. The most potent compound (2,4-diCl phenylamino, pyrrolidine) achieved an IC50 of 1.71 μM against C26 cells, surpassing paclitaxel (IC50 = 2.30 μM) [1]. While this study evaluated chlorophenylamino rather than unsubstituted phenylamino derivatives, the pharmacophoric contribution of the pyrrolidine ring—conformational restriction, optimal lipophilicity, and aromatic stacking capacity—is generalizable across s-triazine substitution patterns [1]. This provides orthogonal, cell-based evidence that the pyrrolidine ring is a privileged substituent for s-triazine bioactivity, consistent with the biochemical GC inhibition SAR described above.

QSAR cytotoxicity pyrrolidine lipophilicity π–π stacking

Recommended Application Scenarios for 4-(Phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol Based on Quantitative Differentiation Evidence


hTAAR1 Chemical Probe Development and CNS GPCR Screening

With a confirmed hTAAR1 IC50 of 783 nM in a fluorescence-based calcium-mobilization counterscreen (PubChem AID 686984) [1], this compound is an appropriate starting scaffold for developing trace amine-associated receptor 1 chemical probes. It is suitable for secondary assays exploring TAAR1-mediated modulation of dopaminergic and serotonergic signaling, areas implicated in schizophrenia, depression, and Parkinson's disease. The unsubstituted N4-phenyl group provides a synthetically accessible handle for introducing substituents to optimize TAAR1 potency and selectivity.

Glucocerebrosidase Chemical Chaperone SAR: Baseline Reference Compound for N4-Phenyl Optimization

In the context of Gaucher disease chemical chaperone research, this compound serves as the unsubstituted N4-phenyl reference point. Its structural analogs in the C2-aminoethanol series show that N4-phenyl substitution can modulate GC inhibitory potency from 16.47 μM (unsubstituted) to as low as 0.33 μM (2-OtBu) [1]. Researchers synthesizing focused libraries to explore N4-phenyl SAR in the C2-hydroxyl series should procure this compound as the foundational scaffold and negative-control baseline.

Kinase Inhibitor Scaffold-Hopping and Multi-Targeted Anticancer Agent Design

The pyrrolidine-substituted s-triazine core has been independently validated as a privileged scaffold for kinase inhibition. The 2025 RSC Advances study demonstrated that pyrrolidine-bearing chlorophenylamino-s-triazines exhibit binding affinities ranging from −7.8 to −9.1 kcal mol⁻¹ against EGFR, VEGFR2, and PI3K, rivaling Gefitinib, Pazopanib, and Bimiralisib [1]. The target compound's pyrrolidine ring and synthetic accessibility make it a viable starting point for designing multi-targeted kinase inhibitors through N4-phenyl diversification.

Tautomerism-Dependent Property Studies and C2 Derivatization Chemistry

The equilibrium between the 2-ol and 4-one tautomeric forms of this compound [1] provides a unique platform for studying how tautomeric state influences membrane permeability, target binding, and metabolic stability. Additionally, the C2 hydroxyl group can be selectively functionalized (e.g., alkylation, acylation, or conversion to a leaving group for nucleophilic displacement) to generate focused libraries exploring C2 substituent effects on target selectivity, as evidenced by the divergent target profiles of the C2-OH and C2-aminoethanol series.

Quote Request

Request a Quote for 4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.